2-oxo-2H-chromene-4-carbaldehyde
Description
Properties
IUPAC Name |
2-oxochromene-4-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6O3/c11-6-7-5-10(12)13-9-4-2-1-3-8(7)9/h1-6H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCUOBLMMCCBYKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=O)O2)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions and Mechanism
The reaction is typically conducted in a dimethylformamide (DMF) and glacial acetic acid solvent system. Selenium dioxide (1.2–1.5 equivalents) is added to a stirred solution of 4-hydroxychromene under nitrogen atmosphere, followed by heating at 80–90°C for 6–8 hours. The mechanism proceeds via the formation of a selenite ester intermediate, which undergoes elimination to yield the aldehyde.
Optimization and Yield
Key parameters influencing yield include:
-
Stoichiometry : A 1:1.2 molar ratio of 4-hydroxychromene to SeO₂ maximizes aldehyde formation while minimizing over-oxidation.
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Solvent Composition : A 3:1 v/v DMF/acetic acid mixture enhances reaction homogeneity and stabilizes intermediates.
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Temperature Control : Maintaining temperatures below 100°C prevents decomposition of the aldehyde product.
Under optimized conditions, this method achieves yields of 68–75% with >90% purity after recrystallization from ethanol.
Microwave-Assisted Synthesis
Microwave irradiation has emerged as a efficient alternative to conventional heating, significantly reducing reaction times and improving yields.
Procedure
A mixture of 4-hydroxychromene, SeO₂ (1.2 equivalents), and DMF/acetic acid (3:1 v/v) is irradiated in a sealed microwave reactor at 120°C for 15–20 minutes. The rapid dielectric heating accelerates the oxidation kinetics, completing the reaction in minutes rather than hours.
Advantages Over Conventional Methods
-
Reaction Time : Reduced from 6–8 hours to 15–20 minutes.
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Yield Improvement : Yields increase to 78–82% due to minimized side reactions.
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Energy Efficiency : Lower energy consumption compared to prolonged reflux.
This method is particularly advantageous for small-scale syntheses and high-throughput screening of derivatives.
Conventional Reflux Methods
For industrial-scale production, conventional reflux remains preferred due to its scalability and cost-effectiveness.
Large-Scale Protocol
4-Hydroxychromene (1.0 mol) and SeO₂ (1.3 mol) are refluxed in ethanol or DMF for 8–12 hours. The crude product is filtered hot, washed with cold ethanol, and recrystallized to obtain 65–70% yield.
Solvent Selection
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Ethanol : Lower toxicity and easier recovery, but yields drop to 60–65%.
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DMF : Higher yields (70–75%) but requires rigorous purification to remove residual solvent.
Comparative Analysis of Preparation Methods
The table below summarizes the performance metrics of each method:
| Method | Reaction Time | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|---|
| Selenium Dioxide Oxidation | 6–8 hours | 68–75 | >90 | Moderate (lab-scale) |
| Microwave-Assisted | 15–20 minutes | 78–82 | >95 | Limited (small-scale) |
| Conventional Reflux | 8–12 hours | 65–70 | 85–90 | High (industrial) |
Key Trade-offs
-
Microwave vs. Reflux : Microwave offers speed and purity but lacks scalability.
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Solvent Choice : DMF improves yield but complicates purification; ethanol is greener but less efficient.
Chemical Reactions Analysis
Types of Reactions
2-oxo-2H-chromene-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like sodium azide (NaN3) and various alkyl halides are employed
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted chromene derivatives
Scientific Research Applications
Chemical Synthesis Applications
Intermediate in Organic Synthesis:
2-Oxo-2H-chromene-4-carbaldehyde serves as an important intermediate in the synthesis of various organic compounds. It is commonly utilized in reactions such as:
- Vilsmeier-Haack Reaction: This reaction involves the conversion of salicylaldehyde with N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to yield 2-oxo-2H-chromene-4-carbaldehyde.
- Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions to form diverse derivatives, enhancing its utility in synthetic organic chemistry.
Table 1: Common Reactions Involving 2-Oxo-2H-chromene-4-carbaldehyde
| Reaction Type | Example Reaction | Products |
|---|---|---|
| Oxidation | 2-Oxo-2H-chromene-4-carbaldehyde + KMnO4 | Carboxylic acids |
| Reduction | 2-Oxo-2H-chromene-4-carbaldehyde + NaBH4 | Alcohols |
| Substitution | 2-Oxo-2H-chromene-4-carbaldehyde + alkyl halides | Various substituted derivatives |
Biological Applications
Antimicrobial and Antioxidant Properties:
Research has demonstrated that 2-oxo-2H-chromene-4-carbaldehyde exhibits notable antimicrobial and antioxidant activities. Studies indicate its effectiveness against various bacterial strains and fungi, making it a candidate for pharmaceutical applications.
Case Study: Antimicrobial Activity
A study evaluated the antimicrobial properties of synthesized derivatives of 2-oxo-2H-chromene-4-carbaldehyde against standard pathogens. The results showed varying degrees of effectiveness, with certain derivatives exhibiting significant inhibition against bacteria such as Staphylococcus aureus and fungi like Candida albicans .
Table 2: Antimicrobial Activity of Derivatives
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| 4-Chloro derivative | Staphylococcus aureus | 15 |
| Morpholino derivative | Escherichia coli | 18 |
| Hydroxy derivative | Candida albicans | 20 |
Industrial Applications
Dyes and Fragrances:
In industrial settings, 2-oxo-2H-chromene-4-carbaldehyde is utilized in the production of dyes and fragrances due to its chromophoric properties. The compound’s ability to form stable colored complexes makes it valuable in the textile and cosmetic industries.
Fluorescent Probes:
The compound has also been developed into fluorescent probes for detecting specific analytes. For instance, a derivative was synthesized for the sensitive detection of hydrazine, demonstrating its potential application in analytical chemistry .
Mechanism of Action
The mechanism of action of 2-oxo-2H-chromene-4-carbaldehyde involves its interaction with various molecular targets. It can inhibit enzymes such as amine oxidase, leading to the modulation of neurotransmitter levels. This inhibition can result in various biological effects, including antimicrobial and antioxidant activities .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Physicochemical Properties
The reactivity and applications of chromene derivatives depend on substituent positions and functional groups. Below is a comparative analysis of 2-oxo-2H-chromene-4-carbaldehyde and its analogs:
Key Research Findings
- Antimicrobial Activity: Morpholino-substituted derivatives (e.g., 4-morpholino-2-oxo-2H-chromene-3-carbaldehyde) exhibit broad-spectrum antimicrobial activity against Staphylococcus aureus and Candida albicans .
- Antidiabetic Potential: 7-Hydroxy-4-methyl-2-oxo-2H-chromene-8-carbaldehyde oxime demonstrated significant α-glucosidase inhibition, highlighting the role of hydroxyl and oxime groups in bioactivity .
- Photoactivatable Applications: The diethylamino derivative (7-(diethylamino)-2-oxo-2H-chromene-4-carbaldehyde) is used in light-triggered drug release systems due to its strong absorbance in visible-to-red light regions .
Biological Activity
2-Oxo-2H-chromene-4-carbaldehyde is a compound that has garnered attention due to its diverse biological activities, particularly its antimicrobial and antioxidant properties. This article explores its mechanisms of action, synthesis, and various biological applications based on recent research findings.
2-Oxo-2H-chromene-4-carbaldehyde can be synthesized through several methods, with the Vilsmeier-Haack reaction being the most common. In this reaction, salicylaldehyde reacts with N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to yield the desired compound. This method is favored for its efficiency and high yield in industrial applications.
The biological activity of 2-oxo-2H-chromene-4-carbaldehyde is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : It acts as an inhibitor of amine oxidase enzymes, which play a crucial role in the metabolism of neurotransmitters. This inhibition can lead to altered levels of neurotransmitters such as serotonin, potentially influencing mood and cognitive functions .
- Antimicrobial Activity : Studies have shown that derivatives of 2-oxo-2H-chromene-4-carbaldehyde exhibit significant antimicrobial properties against various bacterial strains. For example, a study demonstrated that synthesized derivatives displayed effective inhibition against both Gram-positive and Gram-negative bacteria .
Biological Activities
The compound has been studied for several biological activities:
- Antimicrobial Properties : Various studies indicate that 2-oxo-2H-chromene-4-carbaldehyde and its derivatives possess strong antibacterial and antifungal activities. For instance, a library of novel derivatives was screened for antimicrobial efficacy, showing promising results against standard reference strains .
- Antioxidant Activity : The compound exhibits antioxidant properties, which are beneficial in mitigating oxidative stress in biological systems. This activity is crucial for preventing cellular damage associated with various diseases .
- Potential in Photopharmacology : Recent research highlights the potential use of 2-oxo-2H-chromene-4-carbaldehyde in photopharmacology, where light activation can modulate its biological effects. This approach allows for targeted therapy with reduced side effects .
Case Studies
Several case studies have investigated the biological activity of 2-oxo-2H-chromene-4-carbaldehyde:
- Study on Antimicrobial Efficacy : A study synthesized a series of derivatives from 2-oxo-2H-chromene-4-carbaldehyde and tested their antimicrobial activity against bacteria such as Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives were significantly more effective than traditional antibiotics .
- Photopharmacological Applications : Research explored how modifications to the chromene structure could enhance its responsiveness to light, allowing for controlled release and activation of biological activity. This approach demonstrated increased antibacterial efficacy under light activation compared to non-irradiated conditions .
Data Summary
The following table summarizes key findings related to the biological activity of 2-oxo-2H-chromene-4-carbaldehyde:
Q & A
Q. What are the standard synthetic methodologies for preparing 2-oxo-2H-chromene-4-carbaldehyde?
The synthesis of 2-oxo-2H-chromene-4-carbaldehyde typically involves cyclocondensation reactions using substituted salicylaldehydes and β-ketoesters. For example, derivatives such as 6-bromo-4-oxo-4H-chromene-3-carbaldehyde (76.9% yield) and 6-methoxy analogs (46% yield) are synthesized via Knoevenagel condensation under acidic conditions . Key steps include:
- Reaction optimization : Use of phosphoryl oxychloride as a catalyst for cyclization .
- Purification : Column chromatography with hexane/ethyl acetate gradients to isolate pure products . Table 1 summarizes yields and characterization data from recent studies:
| Derivative | Yield (%) | Melting Point (°C) | IR (C=O stretch, cm⁻¹) | Reference |
|---|---|---|---|---|
| 6-Bromo-4-oxo-chromene-3-carbaldehyde | 76.9 | 210–212 | 1715 | |
| 6-Methoxy-4-oxo-chromene-3-carbaldehyde | 46.0 | 198–200 | 1702 |
Q. How is X-ray crystallography applied in characterizing 2-oxo-2H-chromene-4-carbaldehyde derivatives?
Single-crystal X-ray diffraction (SCXRD) resolves bond lengths, angles, and packing interactions. For example:
- Crystal parameters : Triclinic system (space group P1) with unit cell dimensions a = 6.5838 Å, b = 6.9579 Å, and c = 10.265 Å for 6-chloro-4-oxo-chromene-3-carbaldehyde .
- Data interpretation : SHELX software refines hydrogen bonding networks (e.g., C–H···O interactions at 2.45 Å) to confirm molecular geometry . SCXRD also identifies polymorphism, as seen in 6-methyl-4-oxo-chromene-3-carbaldehyde, which crystallizes in a monoclinic system (P2₁/c) .
Advanced Research Questions
Q. What strategies resolve contradictions in spectroscopic data interpretation for chromene derivatives?
Discrepancies between NMR, IR, and mass spectrometry data require cross-validation:
- NMR analysis : Compare experimental δH (e.g., aldehyde proton at δ 9.8–10.2 ppm) with DFT-calculated chemical shifts .
- Mass spectrometry : Confirm molecular ion peaks (e.g., m/z 219.19 for C₁₁H₉NO₄ derivatives) and fragmentation patterns .
- Case study : For 7-(diethylamino)-2-oxo-2H-chromene-4-carbaldehyde, conflicting IR carbonyl stretches (1680 vs. 1705 cm⁻¹) were resolved by verifying solvent effects (DCM vs. DMSO) .
Q. How to design experiments to study the reactivity of the aldehyde group in 2-oxo-2H-chromene-4-carbaldehyde?
The aldehyde group participates in nucleophilic additions and redox reactions:
- Oxidation : Use KMnO₄ in acidic conditions to convert the aldehyde to a carboxylic acid (e.g., 4-oxo-chromene-3-carboxylic acid) .
- Reduction : Employ NaBH₄ to reduce the aldehyde to a primary alcohol .
- Schiff base formation : React with amines (e.g., morpholine) to form imine derivatives, monitored by TLC . Experimental controls : Include kinetic studies under varying temperatures (25–80°C) to assess reaction rates .
Q. What computational approaches predict the biological activity of 2-oxo-2H-chromene-4-carbaldehyde analogs?
- Molecular docking : Simulate interactions with target proteins (e.g., COX-2 for anti-inflammatory activity) using AutoDock Vina .
- QSAR modeling : Correlate substituent effects (e.g., electron-withdrawing groups at C6) with antioxidant IC₅₀ values .
- ADMET prediction : Use SwissADME to evaluate bioavailability and toxicity of halogenated derivatives .
Methodological Considerations
- Data reproducibility : Validate synthetic routes by replicating procedures from peer-reviewed studies (e.g., 94% yield for 6-methyl derivatives ).
- Ethical compliance : Ensure safety protocols for handling reactive intermediates (e.g., phosphoryl oxychloride ) and adhere to institutional guidelines for hazardous waste disposal .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
